
Unii-BR515I2JQ6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-BR515I2JQ6, also known as di-tert-dodecyl pentasulfide, is a chemical compound with the molecular formula C24H50S5. It is characterized by its achiral nature and a molecular weight of 498.979. This compound is primarily used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-dodecyl pentasulfide typically involves the reaction of tert-dodecyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the pentasulfide structure. The process generally requires a catalyst and is conducted at elevated temperatures to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of di-tert-dodecyl pentasulfide is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions: Di-tert-dodecyl pentasulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form lower sulfides.
Substitution: Di-tert-dodecyl pentasulfide can participate in substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring a catalyst and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower sulfides.
Substitution: Substituted sulfides with different functional groups.
Aplicaciones Científicas De Investigación
Di-tert-dodecyl pentasulfide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Research studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigations into its potential therapeutic applications are ongoing, particularly in the development of new drugs.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of di-tert-dodecyl pentasulfide involves its interaction with molecular targets through its sulfur atoms. The compound can form bonds with various substrates, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include the formation of reactive intermediates that can participate in further chemical reactions.
Comparación Con Compuestos Similares
- Di-tert-butyl disulfide
- Di-tert-octyl trisulfide
- Di-tert-nonyl tetrasulfide
Comparison: Di-tert-dodecyl pentasulfide is unique due to its pentasulfide structure, which provides distinct chemical properties compared to other similar compounds. Its longer carbon chain and higher sulfur content make it particularly useful in applications requiring enhanced stability and reactivity.
Propiedades
Número CAS |
31565-23-8 |
|---|---|
Fórmula molecular |
C24H50S5 |
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methylundecan-2-ylpentasulfanyl)undecane |
InChI |
InChI=1S/C24H50S5/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-29-28-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
Clave InChI |
ADGRTOXXCXYHQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(C)SSSSSC(C)(C)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


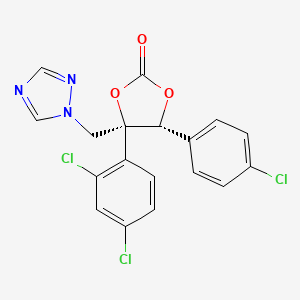

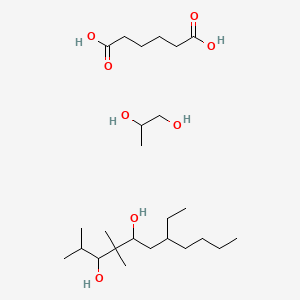
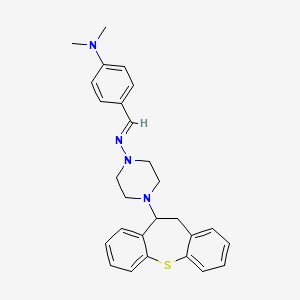
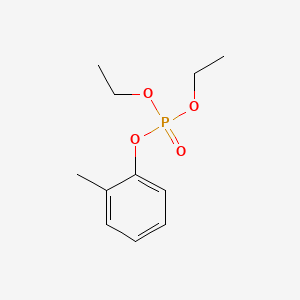


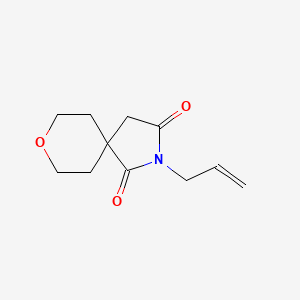
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)



![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)

